molecular formula C15H14N2O4 B14427115 N,N'-bis(2-hydroxyphenyl)propanediamide CAS No. 84755-34-0

N,N'-bis(2-hydroxyphenyl)propanediamide

Cat. No.: B14427115
CAS No.: 84755-34-0
M. Wt: 286.28 g/mol
InChI Key: HFXZIXZPIABOKV-UHFFFAOYSA-N
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Description

N,N'-bis(2-hydroxyphenyl)propanediamide is a diamide ligand of interest in synthetic and materials chemistry research. This compound is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. Chemically, this compound belongs to a class of ligands related to oxamides, which are known to act as multiatom bridging ligands in the design of polynuclear metal complexes . The structure features hydroxyphenyl groups that can coordinate to metal centers, facilitating the synthesis of coordination compounds with potential applications in catalysis and materials science . The propanediamide backbone provides a specific bridge length that influences the geometry and properties of the resulting metal complexes. Researchers utilize this ligand to explore the construction of multidimensional coordination networks and to study magnetic exchange interactions between metal centers . Its application is primarily found in fundamental research for developing new coordination polymers and investigating the reactivity of transition metals. The product is offered with guaranteed high purity to ensure consistent performance in sensitive synthetic workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84755-34-0

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N,N'-bis(2-hydroxyphenyl)propanediamide

InChI

InChI=1S/C15H14N2O4/c18-12-7-3-1-5-10(12)16-14(20)9-15(21)17-11-6-2-4-8-13(11)19/h1-8,18-19H,9H2,(H,16,20)(H,17,21)

InChI Key

HFXZIXZPIABOKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to N,N'-bis(2-hydroxyphenyl)propanediamide

Direct synthesis methods focus on the one-pot or stepwise condensation of readily available starting materials. A primary route involves the reaction of 2-aminophenol (B121084) with a malonic acid derivative. This approach is analogous to the synthesis of other N,N'-di-substituted propanediamides. For instance, the synthesis of N,N'-bis(2-chlorophenyl)propanediamide is achieved by treating malonic acid with 2-chloroaniline. nih.govresearchgate.net

A plausible direct synthesis of this compound would therefore involve the reaction of two equivalents of 2-aminophenol with one equivalent of malonic acid or a more reactive derivative like diethyl malonate or malonyl chloride. The use of a coupling agent or activation of the carboxylic acid groups of malonic acid can facilitate the amidation reaction.

Table 1: Key Reactants and Conditions for Direct Synthesis

Reactant 1Reactant 2Potential Catalyst/Activating AgentSolvent
2-AminophenolMalonic AcidDicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt)Dichloromethane, Dimethylformamide
2-AminophenolDiethyl MalonateHeat, Base (e.g., Sodium Ethoxide)Ethanol
2-AminophenolMalonyl ChlorideBase (e.g., Pyridine, Triethylamine)Dichloromethane, Tetrahydrofuran

The reaction between an amine and a malonic ester is a common method for preparing malonamides. researchgate.net These reactions can sometimes be carried out at elevated temperatures to drive the condensation. nih.gov

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the synthesis of key intermediates that are subsequently converted to the final product. One such approach could involve the preparation of diethyl aminomalonate, which can then be acylated. orgsyn.org However, a more direct precursor approach for this compound would likely focus on the synthesis of activated malonic acid derivatives or modified 2-aminophenols.

For example, bis(2,4,6-trichlorophenyl) malonates are highly reactive malonic acid derivatives used for cyclocondensation reactions with dinucleophiles to form six-membered heterocycles. nih.gov Such a highly activated malonate could readily react with 2-aminophenol at lower temperatures.

Another strategy could involve the synthesis of an isocyanate derivative of 2-hydroxyphenyl isocyanate, which could then react with a suitable nucleophile. While less direct for this specific target, this approach is common in the synthesis of related amide structures.

Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. Modifications can be introduced on the phenyl moieties or the propanediamide linker.

The phenolic hydroxyl groups and the aromatic rings of the 2-hydroxyphenyl moieties are amenable to various chemical transformations.

Alkylation and Acylation of the Hydroxyl Group: The phenolic hydroxyl groups can be alkylated or acylated to introduce different functional groups. For instance, reaction with alkyl halides in the presence of a base would yield ether derivatives.

Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, provided the existing substituents' directing effects are considered. The synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-6-nitrophenyl)acetamide from 2-aminophenol derivatives demonstrates the feasibility of nitration. mdpi.com

Table 2: Examples of Phenyl Moiety Modifications

ModificationReagentsProduct Type
NitrationNitric Acid, Sulfuric AcidNitro-substituted derivative
HalogenationN-Bromosuccinimide, N-ChlorosuccinimideHalogen-substituted derivative
Alkylation (O-alkylation)Alkyl Halide, Base (e.g., K₂CO₃)Ether derivative
Acylation (O-acylation)Acyl Chloride, Base (e.g., Pyridine)Ester derivative

The propanediamide linker can also be modified to alter the compound's conformational flexibility and chelating properties.

Substitution at the Methylene (B1212753) Carbon: The active methylene group of the propanediamide linker is acidic and can be deprotonated and subsequently alkylated or acylated. chemicalbook.com This allows for the introduction of substituents on the central carbon of the propanediamide chain.

Variation of the Linker Length: Analogues with different linker lengths can be synthesized by using dicarboxylic acids other than malonic acid, such as succinic acid or glutaric acid. This would result in butanediamide or pentanediamide (B1580538) analogues, respectively.

N-Alkylation/Arylation: While the parent structure is N,N'-disubstituted, further substitution on the amide nitrogens is synthetically challenging but could be achieved under specific conditions or by using a different synthetic route starting from a secondary amine precursor. The synthesis of N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ethanediamide derivatives shows that complex substituents on the nitrogen are possible. researchgate.net

The malonamide (B141969) linker plays a significant role in the design of molecules with specific biological activities, and its modification can significantly impact potency and selectivity. nih.gov

Coordination Chemistry of N,n Bis 2 Hydroxyphenyl Propanediamide and Its Analogues

Ligand Design Principles and Donor Set Characteristics

The design of ligands like N,N'-bis(2-hydroxyphenyl)propanediamide and its analogues is predicated on creating molecules with specific coordination preferences and the ability to form stable chelate rings with metal ions. These ligands are typically synthesized through the condensation reaction of a diamine with a derivative of salicylaldehyde (B1680747) or a similar phenolic precursor. nih.gov The resulting structures are often multidentate, offering a combination of nitrogen and oxygen donor atoms for metal binding.

Furthermore, some analogues are designed as "redox non-innocent" ligands. This means that the ligand itself can participate in redox reactions, leading to metal complexes where the oxidation states of both the metal and the ligand can be ambiguous. mdpi.comnih.gov An example is N,N'-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine, which can exist in multiple protonation and oxidation states, enriching its coordination chemistry. mdpi.comnih.gov The electronic properties of the ligand can be further modified by introducing substituent groups on the phenyl rings, which can influence the Lewis basicity of the donor atoms and, consequently, the stability and reactivity of the metal complexes.

Metal Ion Complexation Studies

The versatile donor sets and structural flexibility of this compound analogues enable them to form stable complexes with a wide range of metal ions.

Transition metals, with their partially filled d-orbitals, readily form complexes with these ligands. Copper(II) complexes, in particular, have been extensively studied. For example, the template reaction of 5-methylsalicylaldehyde and 2-hydroxy-1,3-propanediamine in the presence of copper(II) ions has been shown to yield both dinuclear and mononuclear complexes. rsc.orgnih.gov In the dinuclear complex, two copper(II) ions are bridged by the ligand and an acetate (B1210297) ion, while the mononuclear complex features a single copper(II) ion coordinated in a flattened tetrahedral geometry. rsc.orgnih.gov

Nickel(II) and Palladium(II) also form stable complexes with related Schiff base ligands. Studies on complexes derived from 2,2-dimethyl-1,3-propanediamine (B1293695) show that both Ni(II) and Pd(II) adopt a distorted square planar geometry. acs.orgnih.gov The coordination is achieved through the deprotonated phenolic oxygen atoms and the azomethine nitrogen atoms of the ligand. acs.orgnih.gov The bond lengths between the metal and the donor atoms provide insights into the strength of the coordination, with Ni-O and Ni-N bonds being slightly shorter than Pd-O and Pd-N bonds, indicating a stronger interaction in the nickel complex. acs.orgnih.gov

The stoichiometry of these complexes is often 1:1 or 1:2 (metal:ligand), depending on the coordination number of the metal and the denticity of the ligand. researchgate.net For instance, with tridentate ligands, distorted octahedral geometries are often observed. researchgate.net

The coordination chemistry of these ligands extends to the lanthanide series. The larger ionic radii and preference for higher coordination numbers of lanthanide ions make them suitable candidates for complexation with flexible, multidentate ligands. For example, N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine has been investigated for its ability to form complexes with terbium(III) and dysprosium(III) ions in solution. nih.gov The flexible N2O3 donor set of this ligand is particularly well-suited to accommodate the coordination requirements of lanthanide ions. nih.gov Potentiometric titrations have been employed to determine the stability constants of these complexes in aqueous solutions. nih.gov

Beyond transition and lanthanide metals, analogues of this compound can also coordinate with other metal ions. For instance, studies have reported the complexation of similar Schiff base ligands with Mn(II), Co(II), and Zn(II). researchgate.net The resulting complexes often exhibit distorted octahedral geometries, with the ligand acting as a tridentate species. researchgate.net The versatility of these ligands allows for the synthesis of a wide array of metal complexes with diverse structural and electronic properties.

Chelation Dynamics and Stoichiometric Investigations

The formation of metal complexes with these ligands in solution is governed by chelation dynamics and results in specific stoichiometric ratios. Potentiometric titration is a powerful technique used to study these aspects. By monitoring the pH of a solution containing the ligand and a metal ion as a titrant is added, the formation of various complex species and their stability constants can be determined.

Ligand/Complexlog K1log K2log K3
N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H3L)22.078.778.23

Table 1: Protonation constants for N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamin determined by potentiometric titration. nih.gov

The stoichiometry of the complexes in the solid state can be determined through elemental analysis and single-crystal X-ray diffraction. As mentioned earlier, both 1:1 and 2:1 metal-to-ligand ratios have been observed for copper(II) complexes, leading to mononuclear and dinuclear structures, respectively. rsc.orgnih.gov The formation of these different stoichiometries can be influenced by the reaction conditions, such as the metal-to-ligand ratio and the presence of bridging co-ligands.

Structural Elucidation of Metal Complexes

In the case of metal complexes, X-ray crystallography has confirmed the distorted square planar geometry of Pd(II) and Ni(II) complexes with a related Schiff base ligand. acs.orgnih.gov The coordination environment around the central metal ion is defined by two deprotonated phenolic oxygens and two imine nitrogens from the tetradentate ligand.

The crystal structure of a dinuclear copper(II) complex with N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine shows that the two copper centers have different coordination geometries. rsc.orgnih.gov One copper ion is in an almost ideal square-planar environment, while the other exhibits a tetragonal pyramidal geometry. rsc.orgnih.gov In a related mononuclear copper(II) complex, the metal ion is four-coordinated in a flattened tetrahedral geometry. rsc.orgnih.gov

CompoundCrystal SystemSpace GroupKey Structural Features
N,N'-Bis[(2-hydroxyphenyl)(phenyl)methylidene]propane-1,2-diamineMonoclinicC2Intramolecular O-H···N hydrogen bonds, S(6) ring motifs. nih.gov
[Pd(AD1Me)]MonoclinicP21/cDistorted square planar geometry around Pd(II). acs.orgnih.gov
[Ni(AD1Me)]MonoclinicP21/cDistorted square planar geometry around Ni(II). acs.orgnih.gov
Cu2L(CH3COO)(CH3OH)--Dinuclear Cu(II) complex with both square-planar and tetragonal pyramidal geometries. rsc.orgnih.gov
CuHL--Mononuclear Cu(II) complex with a flattened tetrahedral geometry. rsc.orgnih.gov

Table 2: Crystallographic data and key structural features of this compound analogues and their metal complexes.

These structural studies are crucial for understanding the relationship between the ligand architecture and the resulting properties of the metal complexes.

Single Crystal X-ray Diffraction Analysis

For instance, the crystal structure of N,N′-bis[(2-hydroxyphenyl)(phenyl)methylidene]propane-1,2-diamine, a Schiff base analogue, reveals a monoclinic crystal system. nih.govresearchgate.net In this molecule, strong intramolecular O—H⋯N hydrogen bonds are observed, which are a common feature in such compounds. nih.govresearchgate.net Similarly, the structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamide, another related Schiff base, shows an orthorhombic unit cell and also features intramolecular hydrogen bonding. These interactions play a significant role in stabilizing the molecular conformation.

In the context of metal complexes, the coordination geometry is dictated by the nature of the metal ion and the ligand framework. For example, dinuclear and mononuclear copper(II) complexes have been synthesized with N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine. researchgate.netnih.govnih.govrsc.org In the dinuclear complex, two copper(II) ions are bridged by the ligand, exhibiting different coordination geometries: one is nearly ideal square-planar, while the other is described as tetragonal pyramidal. researchgate.netnih.govnih.govrsc.org In the mononuclear complex, the copper(II) ion is four-coordinated in a flattened tetrahedral geometry. researchgate.netnih.govnih.govrsc.org

The analysis of these analogous structures suggests that this compound would likely act as a multidentate ligand, coordinating to metal ions through the deprotonated phenolic oxygen atoms and the amide groups. The resulting complexes are expected to exhibit a range of coordination numbers and geometries, influenced by the steric and electronic properties of the ligand and the metal center.

Table 1: Crystallographic Data for an Analogue Compound: N,N′-Bis[(2-hydroxyphenyl)(phenyl)methylidene]propane-1,2-diamine nih.govresearchgate.net

ParameterValue
FormulaC₂₉H₂₆N₂O₂
Molecular Weight434.52
Crystal SystemMonoclinic
Space GroupC2
a (Å)18.1766 (8)
b (Å)7.9808 (4)
c (Å)16.0347 (8)
β (°)92.703 (2)
Volume (ų)2323.47 (19)
Z4

Solution-Phase Structural Characterization

The structural properties of this compound and its metal complexes in solution can be investigated using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) spectroscopy, and mass spectrometry.

NMR Spectroscopy: While specific ¹H NMR data for this compound was not found, related compounds such as N,N'-Bis(2-hydroxyethyl)oxamide have been characterized by ¹H NMR spectroscopy. chemicalbook.com For the target compound, ¹H NMR would be expected to show distinct signals for the aromatic protons of the hydroxyphenyl groups, the methylene (B1212753) protons of the propanediamide backbone, and the amide N-H protons. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts of these protons would provide evidence of coordination.

UV-Visible Spectroscopy: The electronic absorption spectra of these compounds and their complexes provide information about the electronic transitions and coordination environment. For instance, the UV-Vis spectrum of a Schiff base ligand, N,N′-bis(5-bromo-salicylidene)-2-hydroxy-1,3-propanediamine (BSHP), and its iron complex have been studied. researchgate.net Typically, the free ligand exhibits absorption bands in the UV region corresponding to π-π* and n-π* transitions. Upon complexation, these bands may shift, and new bands in the visible region, corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) bands, may appear. mdpi.commdpi.com For example, the formation of complexes between N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine and Cu²⁺, Tb³⁺, and Dy³⁺ ions has been studied using potentiometric titrations, which can be complemented by UV-Vis studies to determine the stability and stoichiometry of the complexes in solution. nih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for characterizing the composition of coordination complexes in solution. For example, the ESI-MS spectrum of a dinuclear copper(II) complex with N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine shows characteristic molecular peaks that confirm the stoichiometry of the complex. nih.gov This technique would be valuable for identifying the formation of mononuclear or polynuclear species of this compound with various metal ions in solution.

Advanced Spectroscopic Investigations of N,n Bis 2 Hydroxyphenyl Propanediamide Systems

Vibrational Spectroscopy (FT-IR, Raman, Surface-Enhanced Raman Scattering - SERS)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of N,N'-bis(2-hydroxyphenyl)propanediamide.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound would be characterized by several key absorption bands. The presence of the phenolic hydroxyl (-OH) groups would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the secondary amide groups are expected to appear in the 3200-3400 cm⁻¹ range. The carbonyl (C=O) stretching of the amide, known as the Amide I band, would be a strong, prominent peak around 1630-1680 cm⁻¹. The N-H bending, or Amide II band, would be observed near 1520-1570 cm⁻¹. Aromatic C-H stretching vibrations would be located just above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the C=C bonds in the phenyl rings would be prominent.

Surface-Enhanced Raman Scattering (SERS): SERS could be employed to enhance the Raman signals of this compound, particularly when adsorbed on metallic nanostructures. This technique could provide insights into the orientation of the molecule on the surface.

Functional Group Expected FT-IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
Phenolic O-H stretch3200-3600 (broad)Weak
Amide N-H stretch3200-3400Moderate
Aromatic C-H stretch3000-3100Strong
Aliphatic C-H stretch2850-3000Moderate
Amide C=O stretch (Amide I)1630-1680Moderate
Amide N-H bend (Amide II)1520-1570Weak
Aromatic C=C stretch1450-1600Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is essential for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic, amide, and methylene (B1212753) protons. The phenolic -OH protons would likely appear as a broad singlet, with a chemical shift that is dependent on the solvent and concentration. The amide N-H protons would also present as a singlet or a triplet (if coupled to adjacent protons), typically in the downfield region (δ 7-9 ppm). The aromatic protons on the hydroxyphenyl rings would appear in the δ 6.5-8.0 ppm range, with their splitting patterns determined by their substitution pattern. The methylene (-CH₂-) protons of the propanediamide backbone would be expected to show a signal in the δ 2.0-3.0 ppm region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton. The carbonyl carbons of the amide groups would be the most downfield, typically in the δ 160-180 ppm range. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the hydroxyl group appearing at the lower end of this range. The methylene carbon of the propanediamide linker would be found in the aliphatic region (δ 20-40 ppm).

Proton Type Expected ¹H Chemical Shift (ppm) Carbon Type Expected ¹³C Chemical Shift (ppm)
Phenolic OHVariable (broad singlet)Amide C=O160-180
Amide NH7.0 - 9.0Aromatic C-O150-160
Aromatic CH6.5 - 8.0Aromatic C110-140
Methylene CH₂2.0 - 3.0Methylene C20-40

Electronic Absorption and Luminescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy can provide insights into the electronic transitions within the molecule.

Electronic Absorption (UV-Vis) Spectroscopy: this compound is expected to exhibit absorption bands in the ultraviolet region due to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl groups of the amide linkages. The presence of the hydroxyl groups as auxochromes would likely cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzamide.

Luminescence (Fluorescence) Spectroscopy: Many phenolic compounds are fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum would be Stokes-shifted to a longer wavelength relative to the absorption. The fluorescence properties, such as quantum yield and lifetime, would be sensitive to the solvent environment.

Mass Spectrometry (MS) Applications in Complex Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula. Fragmentation patterns observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID), would help to confirm the structure by showing the loss of specific fragments, such as the hydroxyphenyl groups or parts of the propanediamide linker.

Other Advanced Spectroscopic Techniques

EPR spectroscopy is generally not applicable to this compound in its ground state as it is a diamagnetic molecule with no unpaired electrons. However, EPR could be used to study any radical species formed from the compound through oxidation or to investigate its coordination complexes with paramagnetic metal ions.

The electrochemical behavior of this compound could be investigated using techniques like cyclic voltammetry. The phenolic hydroxyl groups are susceptible to oxidation, which would likely be observed as an anodic peak in the voltammogram. The reversibility of this process would provide information about the stability of the resulting oxidized species.

Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques (e.g., UV-Vis or EPR), could be used to characterize the electronic and structural changes that occur upon oxidation or reduction of the molecule.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N,N'-bis(2-hydroxyphenyl)propanediamide, DFT calculations can elucidate its optimized geometry, electronic properties, and spectroscopic features.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve determining bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis of this compound would explore the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Key dihedral angles to consider would be those around the propanediamide linker and the bonds connecting the phenyl rings to the amide groups. The presence of intramolecular hydrogen bonds between the hydroxyl and amide groups is a critical factor in determining the preferred conformation, as these interactions can significantly stabilize the structure. nih.govresearchgate.net For similar structures, intramolecular hydrogen bonds have been shown to be a dominant factor in conformational preference. researchgate.net

Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical Data)

Parameter Predicted Value
C-C (amide backbone) bond length ~1.53 Å
C=O bond length ~1.23 Å
C-N bond length ~1.34 Å
O-H bond length ~0.96 Å
N-H bond length ~1.01 Å
Dihedral Angle (Amide Plane 1 vs. Amide Plane 2) Variable, dependent on conformation

Note: These are hypothetical values based on general parameters for similar molecules and would require specific DFT calculations for confirmation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich hydroxyphenyl rings, while the LUMO is likely to be distributed over the propanediamide backbone. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.0 to -7.0
LUMO -1.0 to -2.0

Note: These values are estimations and would be precisely determined through DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites for electrophilic attack. bhu.ac.in The hydrogen atoms of the hydroxyl and amide groups would exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). mpg.de It allows for the investigation of charge transfer and hyperconjugative interactions between filled and empty orbitals, which contribute to the stability of the molecule. nih.govresearchgate.net

In this compound, NBO analysis would quantify the strength of the intramolecular hydrogen bonds by examining the interaction between the lone pair orbitals of the acceptor atoms (oxygen) and the antibonding orbital of the donor bond (O-H or N-H). It could also reveal delocalization of electron density from the phenyl rings to the amide groups.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational flexibility, interactions with solvent molecules, and potential binding modes with biological macromolecules. nih.gov By simulating the compound in a relevant environment (e.g., water or a lipid bilayer), one can gain insights into its dynamic behavior and preferred intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a class of computational techniques that combine the accuracy of quantum mechanics (QM) for a small, critical part of a system with the efficiency of molecular mechanics (MM) for the larger, less critical part. arxiv.orgnih.gov This hybrid approach is particularly useful for studying chemical reactions or ligand-protein interactions in large biological systems. nih.gov

If this compound were to be studied in the context of its interaction with a protein, a QM/MM approach would be highly beneficial. The compound itself and the key amino acid residues in the binding site would be treated with a QM method to accurately describe the electronic interactions, while the rest of the protein and solvent would be treated with an MM force field. chemrxiv.org This allows for a computationally feasible yet accurate investigation of binding energies and reaction mechanisms.

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering deep insights into the molecular structure and electronic properties of this compound. By employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to simulate various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and mass spectra. These theoretical predictions are invaluable for assigning experimental signals and understanding the underlying molecular behavior.

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra through computational methods, typically using the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, is a standard procedure for structural elucidation. nih.gov Calculations are performed on the optimized molecular geometry to determine the isotropic magnetic shielding constants for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its unique proton environments. The amide (N-H) protons are anticipated to appear as a singlet in the downfield region, typically around 8.5-9.5 ppm, due to the deshielding effect of the adjacent carbonyl group and potential intramolecular hydrogen bonding with the phenolic oxygen. The phenolic (O-H) protons are also expected to be in a similar downfield region. Protons on the aromatic rings will likely produce complex multiplets between 6.8 and 7.5 ppm. The methylene (B1212753) protons of the propanediamide backbone are predicted to appear as a singlet further upfield.

For the ¹³C NMR spectrum, the carbonyl carbons of the amide groups are expected to have the most downfield chemical shifts, typically in the range of 165-170 ppm. researchgate.net The aromatic carbons attached to the hydroxyl groups are predicted around 150-155 ppm, while other aromatic carbons would appear between 115 and 130 ppm. The methylene carbon of the central propane (B168953) unit is expected in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityAssignment
Amide (N-H)~9.2SingletProtons directly attached to the amide nitrogen atoms.
Phenolic (O-H)~9.0SingletProtons of the hydroxyl groups on the phenyl rings.
Aromatic (Ar-H)~6.8 - 7.4MultipletsProtons on the two hydroxyphenyl rings.
Methylene (CH₂)~3.5SingletProtons of the central methylene group in the propanediamide linker.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)Assignment
Carbonyl (C=O)~168Carbon atoms of the two amide carbonyl groups.
Aromatic (C-OH)~152Aromatic carbons directly bonded to the hydroxyl groups.
Aromatic (C-N)~128Aromatic carbons directly bonded to the amide nitrogen atoms.
Aromatic (C-H)~116 - 125Other protonated aromatic carbons.
Methylene (CH₂)~45Central methylene carbon of the propanediamide linker.

Predicted Infrared (IR) Spectrum

Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations can predict the positions and relative intensities of the absorption bands corresponding to specific molecular vibrations. For this compound, several characteristic bands are anticipated.

The most intense absorption is expected to be the C=O stretching vibration (Amide I band) of the secondary amide groups, predicted to appear in the 1650-1680 cm⁻¹ region. acs.org The N-H bending vibration (Amide II band) is typically found around 1530-1570 cm⁻¹. nih.gov The N-H stretching vibration should produce a distinct band in the 3250-3350 cm⁻¹ range. quimicaorganica.orgquimicaorganica.org Additionally, a broad O-H stretching band from the phenolic groups is expected, likely centered around 3200-3400 cm⁻¹, potentially overlapping with the N-H stretch. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Major IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityAssignment
O-H Stretch (Phenolic)~3350Strong, BroadStretching of the hydroxyl groups, likely involved in hydrogen bonding.
N-H Stretch (Amide)~3300StrongStretching of the amide N-H bond.
C-H Stretch (Aromatic)~3050MediumStretching of C-H bonds on the phenyl rings.
C=O Stretch (Amide I)~1660Very StrongStretching of the carbonyl groups in the amide linkages.
N-H Bend (Amide II)~1550StrongIn-plane bending of the amide N-H bond coupled with C-N stretching.
C=C Stretch (Aromatic)~1450-1600Medium-StrongStretching vibrations within the aromatic rings.

Predicted UV-Vis Spectrum

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for predicting the electronic absorption spectra of molecules. mdpi.comscirp.org This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the wavelengths of maximum absorption (λmax), as well as the oscillator strengths, which relate to the intensity of the absorption.

For this compound, the presence of two hydroxyphenyl chromophores linked by a propanediamide bridge suggests that the primary electronic transitions will be of the π → π* type, localized on the aromatic rings. The calculations would likely predict strong absorption bands in the ultraviolet region. A primary absorption band is expected around 270-280 nm, characteristic of the phenolic chromophore. A second, possibly stronger, band might be predicted at a shorter wavelength, around 220-240 nm, arising from other π → π* transitions within the aromatic system. The amide groups themselves also contribute to the electronic structure and may influence the position and intensity of these transitions.

Table 4: Predicted UV-Vis Absorption Data for this compound (in a polar solvent)

Predicted λmax (nm)Predicted Molar Absorptivity (ε)Transition TypeInterpretation
~275Highπ → πElectronic transition localized on the hydroxyphenyl rings.
~230Very Highπ → πHigher energy electronic transition involving the aromatic and amide systems.

Predicted Mass Spectrometry Fragmentation

Predicting mass spectrometry fragmentation in silico involves identifying the most likely bond cleavages that a molecule will undergo upon ionization. For this compound, electron impact (EI) or electrospray ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.

The most probable fragmentation pathway for this compound involves the cleavage of the amide C-N bonds. nih.govrsc.org This is a common fragmentation for amides and would lead to the formation of a stable acylium ion. youtube.com Specifically, cleavage could result in the loss of a 2-aminophenol (B121084) radical or molecule, leading to a prominent fragment ion. Another key fragmentation would be the cleavage of the bond between the carbonyl carbon and the central methylene group. This would result in the formation of a 2-hydroxyphenylcarboxamide fragment. Further fragmentation of the aromatic rings themselves is also possible but would likely result in less intense signals.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

Predicted m/zProposed Fragment IonFragmentation Pathway
289[M+H]⁺Protonated molecular ion.
180[M - C₇H₇NO]⁺Loss of a neutral 2-aminophenol molecule via cleavage of the C-N amide bond.
136[C₇H₆NO₂]⁺Cleavage of the bond between the carbonyl and the central CH₂, forming a 2-hydroxyphenylcarboxamide cation.
121[C₇H₅O₂]⁺Formation of a hydroxybenzoyl cation following amide bond cleavage.
93[C₆H₅O]⁺Loss of CO from the hydroxybenzoyl cation, forming a phenoxy cation.

Catalytic Applications and Mechanistic Insights

Metal Complex Catalysis by N,N'-bis(2-hydroxyphenyl)propanediamide Derivatives

There is a significant gap in the existing scientific literature regarding the synthesis and catalytic activity of metal complexes derived from this compound. While the broader class of bis(hydroxyphenyl)diamides has been explored in coordination chemistry and catalysis, specific data for the propanediamide variant is not available. nih.gov

Oxidation Reactions

A thorough search of scientific databases yields no specific studies on the use of this compound-metal complexes as catalysts for oxidation reactions. Related compounds, such as derivatives of N,N′-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine, have been shown to form metal complexes that can catalyze the oxidation of alcohols. mdpi.com However, direct analogues or studies pertaining to this compound in this capacity have not been reported.

Hydrolysis Reactions

Similarly, there is no available research detailing the application of metal complexes of this compound in catalytic hydrolysis reactions. The field of catalytic hydrolysis by metal complexes is extensive, with many examples of ligands designed to facilitate the cleavage of ester or phosphate (B84403) bonds. nih.govlookchem.com Nevertheless, the catalytic activity of complexes involving this compound for such transformations remains an unexplored area of research.

Polymerization Reactions

The potential for this compound-metal complexes to act as catalysts in polymerization reactions has not been documented in the scientific literature. While metal complexes with structurally related ligands have been investigated as catalysts for various types of polymerization, including olefin polymerization, there are no specific reports on the use of this compound for this purpose. mdpi.com

Other Organic Transformations

No studies have been found that describe the use of this compound metal complexes in other organic transformations. The versatility of metal-ligand systems in catalysis is well-established, but the catalytic potential of this specific compound in reactions such as C-C bond formation, reductions, or other functional group interconversions has not been investigated.

Mechanistic Investigations of Catalytic Cycles

In the absence of any reported catalytic activity for this compound and its derivatives, there are consequently no mechanistic investigations into their catalytic cycles. Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development, but such studies are contingent on the prior discovery of catalytic activity. mdpi.comnih.gov

Role of Metal-Ligand Cooperation

Metal-ligand cooperation (MLC) is a paradigm in catalysis where the ligand is not a mere spectator but actively participates in bond-making and bond-breaking steps of a catalytic cycle. nih.govdrugmoneyart.com For metal complexes of this compound, both the phenolic hydroxyl groups and the amide N-H protons can be involved in such cooperative catalysis.

The fundamental principle of MLC involves the ligand acting as a proton shuttle or undergoing reversible chemical transformations in concert with the metal center. drugmoneyart.com In the case of this compound, the acidic phenolic protons and the amide protons can be transferred to or from a substrate or reagent, facilitated by the metal center. This bifunctional nature, where the metal and the ligand work in synergy, can lead to enhanced catalytic activity and selectivity. nih.gov

One of the most well-studied examples of MLC is in hydrogenation and transfer hydrogenation reactions catalyzed by ruthenium complexes bearing amino or amido ligands. nih.gov In these systems, the N-H group of the ligand participates in the heterolytic cleavage of dihydrogen or the transfer of a proton to the substrate. nih.gov By analogy, a metal complex of this compound could operate via a similar mechanism. The amide N-H can be deprotonated to form a more nucleophilic amido-metal species, which can then facilitate catalytic transformations.

Furthermore, the phenolic hydroxyl groups can also play a crucial role in MLC. The deprotonation of the phenol (B47542) group would lead to a phenoxide-metal complex. The resulting oxygen atom can act as a Lewis base, potentially activating a substrate through hydrogen bonding or direct coordination. This type of cooperation is observed in various catalytic processes, including oxidation reactions where phenoxide ligands can modulate the electronic properties of the metal center and participate in electron transfer processes. mdpi.comorientjchem.org

The cooperative action of both the amide and phenol functionalities could lead to unique catalytic properties. For instance, in a hydrogenation reaction, the dihydrogen molecule could be heterolytically cleaved across the metal-amide or metal-phenoxide bond. The resulting metal-hydride and protonated ligand can then act in a concerted manner to reduce a substrate.

Table 1: Potential Roles of Functional Groups in Metal-Ligand Cooperation

Functional GroupPotential Role in MLCExample Catalytic Step
Phenolic -OHProton donor/acceptor, Lewis base upon deprotonationSubstrate activation via hydrogen bonding, heterolytic cleavage of H₂
Amide N-HProton donor/acceptor, formation of amido speciesConcerted proton transfer to substrate, stabilization of transition states

It is important to note that the specific role of the ligand and the operative MLC mechanism would be highly dependent on the choice of metal, the reaction conditions, and the substrate. nih.gov

Transition State Analysis and Reaction Pathways

Understanding the transition states and reaction pathways is fundamental to elucidating the mechanism of a catalytic reaction. While no specific computational or experimental studies on the transition states involving this compound complexes are available, we can infer plausible pathways for representative catalytic transformations based on related systems.

Let us consider a hypothetical transfer hydrogenation of a ketone, such as acetophenone, to the corresponding alcohol, 1-phenylethanol, using a ruthenium complex of this compound as the catalyst and isopropanol (B130326) as the hydrogen source. The catalytic cycle can be envisioned to proceed through a series of steps involving MLC.

Proposed Catalytic Cycle:

Activation of the Pre-catalyst: The reaction would likely be initiated by the deprotonation of one of the ligand's functional groups (either the amide N-H or the phenolic O-H) by a base to form the active catalyst.

Hydrogen Transfer from Isopropanol: The activated catalyst reacts with isopropanol to form a ruthenium-hydride species, with the concomitant oxidation of isopropanol to acetone. The proton from isopropanol's hydroxyl group is transferred to the deprotonated ligand.

Substrate Coordination and Reduction: The ketone (acetophenone) coordinates to the ruthenium-hydride complex. The reduction then proceeds via a concerted transfer of the hydride from the metal and a proton from the protonated ligand to the carbonyl group of the ketone. This occurs through a six-membered pericyclic transition state, a hallmark of many MLC-mediated hydrogenation reactions. nih.gov

Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the catalyst is regenerated, ready to start a new cycle.

Transition State Analysis:

The key transition state in this proposed mechanism is the six-membered ring structure for the concerted hydride and proton transfer. The geometry of this transition state is crucial for the efficiency and stereoselectivity (if a chiral version of the ligand is used) of the reaction. The this compound ligand can influence this transition state in several ways:

Electronic Effects: The electron-donating properties of the phenoxide and amido groups can influence the electron density at the metal center, thereby affecting the hydricity of the metal-hydride bond.

Steric Effects: The steric bulk of the ligand framework can control the orientation of the coordinating substrate, which is particularly important for enantioselective catalysis.

Hydrogen Bonding: The non-participating phenolic hydroxyl group could potentially stabilize the transition state through hydrogen bonding interactions with the substrate or other components of the catalytic system.

Table 2: Hypothetical Energy Profile for Key Steps in Transfer Hydrogenation

Reaction StepIntermediate/Transition StateRelative Free Energy (kcal/mol) (Illustrative)
1Catalyst + Isopropanol0
2Ru-Hydride Complex + Acetone-5
3Transition State (Hydride/Proton Transfer) +15
4Catalyst + 1-Phenylethanol-10

Note: The energy values are illustrative and based on typical values for similar catalytic systems. The actual energy profile would require detailed computational studies.

Supramolecular Chemistry and Self Assembly Phenomena

π-π Stacking and Other Non-Covalent Interactions

There is no specific information available regarding π-π stacking or other non-covalent interactions for N,N'-bis(2-hydroxyphenyl)propanediamide. The presence and geometry of π-π stacking interactions are crucial for understanding the packing of aromatic molecules in the solid state. This analysis would involve measuring parameters such as centroid-to-centroid distances and slip angles between the hydroxyphenyl rings, which can only be determined through single-crystal X-ray diffraction studies.

Formation of Coordination Polymers and Extended Structures

The ability of this compound to act as a ligand in the formation of coordination polymers and extended structures has not been documented in the available literature. Research in this area would explore how the amide and hydroxyl functional groups coordinate with various metal ions to form one-, two-, or three-dimensional networks.

Self-Assembly Processes and Hierarchical Architectures

Details on the self-assembly processes and the formation of hierarchical architectures by this compound are not present in the public research domain. This section would typically discuss how the molecule organizes into larger, ordered structures driven by a combination of the non-covalent interactions mentioned above.

Applications in Materials Science and Technology

Development of Functional Materials

The synthesis of N,N'-bis(2-hydroxyphenyl)propanediamide and its derivatives serves as a foundation for the creation of novel functional materials. The presence of reactive hydroxyl and amide groups allows for further chemical modifications, enabling the tailoring of its properties for specific applications. For instance, the core structure can be functionalized to create more complex molecules with enhanced thermal stability, specific optical responses, or increased affinity for certain substrates.

Research into related Schiff base compounds, such as N,N′-Bis[(2-hydroxyphenyl)(phenyl)methylidene]propane-1,2-diamine, has provided insights into the synthesis and structural characteristics of molecules with similar building blocks. These studies, which include detailed crystallographic analysis, help in understanding the spatial arrangement and intermolecular interactions that can influence the macroscopic properties of materials derived from this compound. The synthesis of such compounds typically involves the condensation reaction between a diamine and a corresponding aldehyde or ketone, a versatile method that can be adapted for the production of this compound-based materials.

Sensor Design and Detection Mechanisms

The molecular framework of this compound, containing both hydrogen-bond donors (hydroxyl and amide N-H) and acceptors (carbonyl and hydroxyl oxygens), makes it an excellent candidate for the development of chemosensors. These sites can selectively bind with specific metal ions, leading to a detectable signal.

The principle behind this application lies in the interaction between the analyte (e.g., a metal ion) and the chemosensor molecule. Upon binding, changes in the electronic properties of the molecule can occur, resulting in a measurable change in its spectroscopic properties, such as fluorescence or color. Amide-based chemosensors, in particular, have been shown to be effective in the detection of various metal ions. The design of such sensors often involves incorporating a signaling unit (a fluorophore or chromophore) into the molecule. While specific studies on this compound as a chemosensor are limited, the fundamental characteristics of its structure strongly suggest its potential in this area. For example, a biphenyl-containing amido Schiff base derivative has been demonstrated as a turn-on fluorescent chemosensor for Al³⁺ and Zn²⁺ ions rsc.org.

Optical and Photonic Materials

The investigation of the optical and photonic properties of this compound is a growing area of interest. The aromatic rings within its structure suggest the potential for interesting photophysical behaviors, such as fluorescence and phosphorescence. These properties are crucial for applications in organic light-emitting diodes (OLEDs), optical sensors, and other photonic devices.

While detailed spectroscopic data for this compound is not widely available, studies on structurally related compounds provide valuable insights. For instance, the coordination properties and spectroscopic studies of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions have been investigated, revealing information about their electronic transitions and potential for luminescent applications nih.gov. Further research into the absorption, emission, and nonlinear optical properties of this compound is necessary to fully realize its potential in this field.

Environmental Applications (e.g., Metal Ion Sequestration, Degradation)

The presence of multiple binding sites in this compound makes it a promising agent for environmental remediation, particularly for the sequestration of heavy metal ions from contaminated water. The hydroxyl and amide groups can coordinate with metal ions, forming stable complexes and effectively removing them from the solution.

This application is supported by research on other bisphenol compounds and their environmental fate. For example, studies on the biodegradation of bisphenol A have identified persistent products like 2,2-Bis(4-Hydroxyphenyl)-1-Propanol in environmental water, highlighting the environmental relevance of such structures mdpi.comresearchgate.net. While the biodegradability of this compound itself requires further investigation, its potential to act as a chelating agent for toxic metals is a significant area for future research. The development of submerged membrane bioreactor systems for removing bisphenol compounds from wastewater further underscores the importance of finding effective solutions for this class of pollutants google.com.

Integration as Polymer Additives and Modifiers

One of the most promising applications of this compound is as an additive for polymers. Its chemical structure is strikingly similar to that of commercially successful antioxidants, suggesting its potential to enhance the stability and performance of various plastics.

A notable analogue is Irganox 1098, the trade name for N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide] wikipedia.org. This compound is a highly effective, non-discoloring primary antioxidant used to stabilize polymers, particularly polyamides wikipedia.orgspecialchem.com. Like Irganox 1098, this compound possesses hindered phenolic groups which are known to act as radical scavengers, thereby protecting the polymer from thermo-oxidative degradation diytrade.com.

The integration of such additives can significantly improve the long-term thermal stability of polymers, a critical factor for materials subjected to high processing temperatures or used in demanding environments nih.govrsc.org. The recommended dosage for similar antioxidants in polyamides typically ranges from 0.05% to 0.20% specialchem.comspecialchem.com. The effectiveness of these additives is often evaluated by monitoring changes in the polymer's properties, such as color stability and mechanical strength, after accelerated aging tests nih.gov. The structural similarity to proven industrial antioxidants strongly supports the potential of this compound as a valuable polymer additive.

Below is a table summarizing the key properties of the related antioxidant Irganox 1098, which provides a reference for the expected performance of this compound.

PropertyValue
Chemical Name N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
Trade Name Irganox 1098
Function Primary Antioxidant
Key Features High thermal stability, Non-discoloring
Primary Application Polyamide stabilization
Recommended Dosage 0.05 - 0.20%

Future Research Directions and Outlook

Emerging Synthetic Strategies

While classical condensation reactions have been the mainstay for the synthesis of N,N'-bis(2-hydroxyphenyl)propanediamide and its analogs, future research is poised to explore more advanced and efficient synthetic routes. Methodologies that offer greater control over purity, yield, and scalability are of particular interest.

Emerging strategies may include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields, offering a more energy-efficient pathway to these compounds.

Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters, leading to higher purity products and facilitating safer and more scalable synthesis.

Enzymatic Synthesis: Biocatalytic methods could offer a green and highly selective route to chiral derivatives of this compound, which are of interest for asymmetric catalysis.

Mechanochemistry: Solid-state synthesis through ball milling or grinding presents a solvent-free alternative, reducing the environmental impact of the synthetic process.

These advanced synthetic methods are expected to not only streamline the production of known derivatives but also to open doors for the creation of novel structures with tailored properties.

Exploration of Novel Coordination Architectures

The coordination chemistry of this compound and its analogs is a fertile ground for discovery. The ligand's flexibility and multiple donor sites allow for the formation of a wide array of coordination complexes with diverse nuclearities and geometries.

Future investigations are likely to focus on:

Heterometallic Complexes: The synthesis and characterization of complexes containing two or more different metal ions are of significant interest. These systems can exhibit unique magnetic, electronic, and catalytic properties arising from the synergistic interactions between the different metal centers. For instance, the combination of d- and f-block metals within the same molecular entity could lead to novel magneto-optical materials. A related ligand, N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine, has been shown to form complexes with both copper(II) and lanthanide ions. mdpi.comnih.gov

Supramolecular Assemblies: The design of extended structures, such as coordination polymers and metal-organic frameworks (MOFs), using these ligands as building blocks is a promising avenue. The directionality of the amide and phenol (B47542) groups can be exploited to guide the self-assembly of intricate and functional architectures. These materials could find applications in gas storage, separation, and heterogeneous catalysis.

Pseudo-Macrocyclic Complexes: The formation of pseudo-macrocyclic structures through the coordination of metal ions can lead to complexes with enhanced stability and unique host-guest chemistry. The investigation of these systems could pave the way for new sensors and molecular recognition platforms.

The exploration of these novel coordination architectures will undoubtedly expand our understanding of the fundamental principles of coordination chemistry and lead to the development of materials with tailored functionalities.

Advanced Computational Modeling Approaches

Computational chemistry is an indispensable tool for the rational design and understanding of molecular systems. In the context of this compound and its complexes, advanced computational modeling can provide invaluable insights into their structure, bonding, and reactivity.

Future computational studies are expected to employ:

Density Functional Theory (DFT): DFT calculations will continue to be a cornerstone for predicting the geometric and electronic structures of new complexes, as well as for elucidating reaction mechanisms in catalytic processes.

Time-Dependent DFT (TD-DFT): This method will be crucial for understanding the photophysical properties of the complexes, including their absorption and emission spectra, which is vital for applications in sensing and optoelectronics.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the behavior of these complexes in solution, including their conformational flexibility and interactions with solvent molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For large and complex systems, such as enzymes or materials, QM/MM approaches can offer a balance between accuracy and computational cost, allowing for the study of specific reactive sites within a larger environment.

The synergy between experimental and computational approaches will be critical for accelerating the discovery and development of new functional molecules and materials based on the this compound scaffold.

Expanding the Catalytic Scope and Efficiency

Metal complexes of ligands similar to this compound have shown promise in various catalytic transformations. Future research will focus on expanding their catalytic scope and improving their efficiency and selectivity.

Potential areas of investigation include:

Oxidation Catalysis: Copper complexes of related ligands have been utilized for the aerobic oxidation of alcohols. mdpi.com Further exploration of the catalytic activity of this compound complexes in a wider range of oxidation reactions is warranted.

Asymmetric Catalysis: The development of chiral complexes for enantioselective catalysis is a major goal in modern chemistry. Chiral derivatives of this compound could serve as valuable ligands for a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and epoxidations.

Polymerization Catalysis: Zirconium complexes of analogous ligands have been investigated as catalysts for the polymerization of lactide. mdpi.com This suggests that complexes of this compound could also be effective catalysts for the synthesis of biodegradable polymers.

C-H Activation: The selective functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. The design of metal complexes capable of mediating such reactions is a challenging but rewarding area of research.

The development of highly active, selective, and robust catalysts based on this ligand scaffold could have a significant impact on the chemical industry, enabling more sustainable and efficient chemical processes.

Integration into Advanced Materials Systems

The unique properties of this compound and its metal complexes make them attractive candidates for integration into advanced materials systems.

Future research in this area may focus on:

Luminescent Materials: Lanthanide complexes are known for their characteristic luminescence properties. The incorporation of lanthanide ions into coordination complexes with this compound could lead to the development of new phosphors for lighting and display applications.

Magnetic Materials: The design of single-molecule magnets (SMMs) and magnetic coordination polymers is a vibrant area of research. The ability of this ligand to mediate magnetic exchange interactions between metal ions could be exploited to create new magnetic materials with interesting properties.

Sensors: The coordination of metal ions to the ligand can induce changes in its photophysical or electrochemical properties. This phenomenon can be harnessed to develop selective and sensitive chemosensors for the detection of specific metal ions or anions.

Functional Polymers: The incorporation of the this compound moiety into polymer backbones could lead to the creation of functional materials with metal-binding capabilities, which could be used for applications such as ion-exchange resins or supported catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.